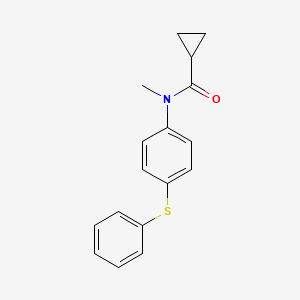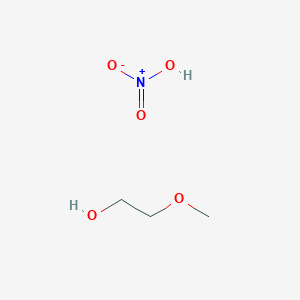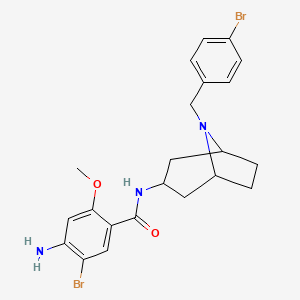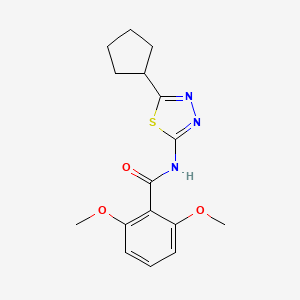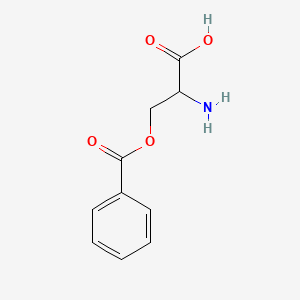![molecular formula C12H11NO2 B14433633 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 77149-75-8](/img/structure/B14433633.png)
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. Its structure features a benzyloxy group attached to a bicyclic azabicyclohexene core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The benzyloxy group is then introduced through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Flow chemistry techniques, which allow for continuous production, can be employed to enhance the efficiency of the synthesis process. These methods help in reducing reaction times and improving the overall yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The benzyloxy group and the bicyclic core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound shares a similar bicyclic structure but lacks the benzyloxy group.
3-Substituted-4-halocyclobutenes: These compounds have a similar core structure and are used in polymer chemistry.
Uniqueness
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Propiedades
Número CAS |
77149-75-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-phenylmethoxy-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C12H11NO2/c14-12-11-9(13-12)6-10(11)15-7-8-4-2-1-3-5-8/h1-6,9,11H,7H2,(H,13,14) |
Clave InChI |
XAVZICIMDOWWBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3C2C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


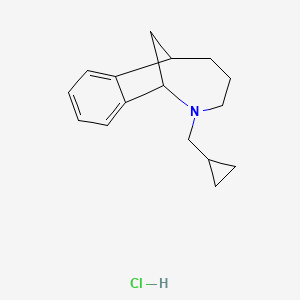
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

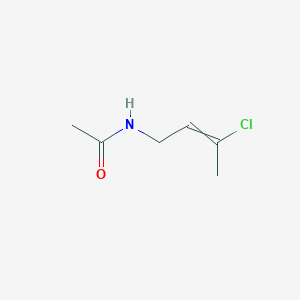
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
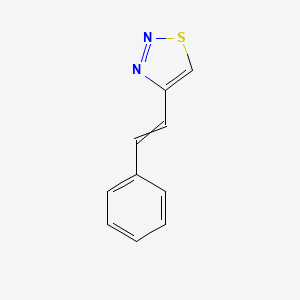
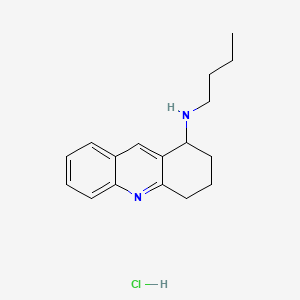
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
